molecular formula C7H11BrO B6250781 2-bromobicyclo[2.2.1]heptan-7-ol CAS No. 101011-79-4

2-bromobicyclo[2.2.1]heptan-7-ol

Cat. No.: B6250781
CAS No.: 101011-79-4
M. Wt: 191.1
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Description

Significance of Bicyclo[2.2.1]heptane Scaffolds in Organic Synthesis and Stereochemistry

The bicyclo[2.2.1]heptane scaffold is a bridged bicyclic system that is conformationally locked, which minimizes the steric interactions that can complicate stereochemical analysis. fiveable.me This rigidity has made it an invaluable tool for investigating the stereochemical outcomes of various reactions. The distinction between exo and endo substituents, which describes the orientation of a group relative to the one-carbon bridge, is a fundamental concept in the stereochemistry of these systems. slideshare.netontosight.ai Furthermore, the strained nature of the bicyclo[2.2.1]heptane framework influences the reactivity of functional groups attached to it, often leading to unique chemical transformations. fiveable.me These scaffolds are not merely academic curiosities; they are integral components in the synthesis of natural products and pharmaceuticals. wpmucdn.com

Overview of Halogenated Alcohols in Synthetic Methodologies

Halogenated alcohols are a class of organic compounds that feature both a hydroxyl group and a halogen atom. They are highly valuable in organic synthesis due to the dual reactivity they possess. The hydroxyl group can be involved in a variety of transformations, including oxidation, esterification, and etherification, while the halogen atom can participate in nucleophilic substitution and elimination reactions, as well as in the formation of organometallic reagents. The introduction of halogen atoms into organic molecules is a critical step in many synthetic sequences, as it provides a versatile handle for subsequent chemical modifications. researchgate.net The synthesis of halogenated alcohols can be achieved through various methods, including the halohydrin formation from alkenes and the reduction of α-halo ketones.

Historical Perspectives on the Development of Bicyclo[2.2.1]heptane Chemistry Relevant to 2-bromobicyclo[2.2.1]heptan-7-ol

The study of bicyclo[2.2.1]heptane chemistry has a rich history, dating back to the late 19th and early 20th centuries with the investigation of camphor (B46023) and its derivatives. The elucidation of the bridged structure of camphor was a major milestone in organic chemistry. The synthesis of the parent hydrocarbon, bicyclo[2.2.1]heptane (norbornane), was first achieved by the reduction of norcamphor. wikipedia.org Over the years, extensive research has been conducted on the reactions and rearrangements of the bicyclo[2.2.1]heptane system, leading to a deep understanding of concepts such as non-classical carbocations and neighboring group participation. The development of methods for the selective functionalization of the bicyclo[2.2.1]heptane skeleton, including the introduction of halogen and hydroxyl groups, has been crucial for the synthesis of a wide range of compounds with interesting biological and material properties.

Properties

CAS No.

101011-79-4

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Stereochemical Investigations and Chiral Properties of 2 Bromobicyclo 2.2.1 Heptan 7 Ol

Enantiomerism and Diastereomerism in 2-bromobicyclo[2.2.1]heptan-7-ol

The substitution pattern on the bicyclo[2.2.1]heptane core of 2-bromobicyclo[2.2.1]heptan-7-ol results in the potential for both enantiomerism and diastereomerism. The molecule possesses four stereocenters: the two bridgehead carbons (C1 and C4) and the two carbons bearing substituents (C2 and C7). This inherent chirality leads to the existence of multiple, distinct stereoisomers.

Diastereomerism in substituted bicyclo[2.2.1]heptane systems is commonly described using the exo/endo and syn/anti nomenclature. These terms denote the relative orientation of substituents with respect to the bridges of the ring system.

C2 Substituent (Bromo Group): The bromine atom at the C2 position can be oriented either exo or endo.

In the exo isomer , the bromo group is positioned on the opposite side of the main six-membered ring from the C7 bridge. This is generally the sterically less hindered position.

In the endo isomer , the bromo group is on the same side as the C7 bridge, leading to greater steric hindrance. doubtnut.com

C7 Substituent (Hydroxyl Group): The hydroxyl group at the C7 position, which is part of the one-carbon bridge, can also exist in two different spatial arrangements, typically referred to as syn or anti.

In the syn isomer , the hydroxyl group is oriented towards the C2-C3 bond of the ring.

In the anti isomer , the hydroxyl group is directed away from the C2-C3 bond.

The combination of these possibilities results in four potential diastereomers: syn-2-exo-bromo, syn-2-endo-bromo, anti-2-exo-bromo, and anti-2-endo-bromo-bicyclo[2.2.1]heptan-7-ol. Each of these diastereomers is chiral and can exist as a pair of enantiomers. For instance, the reaction of norbornene with N-bromosuccinimide in aqueous dimethyl sulfoxide (B87167) has been shown to produce a mixture of bromohydrins, including syn-7-bromobicyclo[2.2.1]heptan-2-exo-ol. mdma.ch

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as (R) or (S). The bicyclo[2.2.1]heptane skeleton itself is chiral due to the bridgehead carbons, C1 and C4. The configurations at C2 and C7 are determined by the orientation of the bromo and hydroxyl groups, respectively.

For example, a specific enantiomer could be fully described by designating the configuration at all four stereocenters, such as (1R, 2S, 4S, 7R)-2-bromobicyclo[2.2.1]heptan-7-ol. The assignment of these configurations is typically confirmed experimentally using techniques like X-ray crystallography on a suitable crystalline derivative or through the use of NMR spectroscopy and chiroptical methods.

Table 1: Potential Stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol This is an illustrative table of possible stereoisomers. The specific (R/S) designations would depend on the exact exo/endo and syn/anti arrangement.

DiastereomerC1 ConfigurationC2 ConfigurationC4 ConfigurationC7 Configuration
syn-exo (Enantiomer 1)RRSS
syn-exo (Enantiomer 2)SSRR
syn-endo (Enantiomer 1)RSSS
syn-endo (Enantiomer 2)SRRR
anti-exo (Enantiomer 1)RRSR
anti-exo (Enantiomer 2)SSRS
anti-endo (Enantiomer 1)RSSR
anti-endo (Enantiomer 2)SRRS

Asymmetric Synthesis and Enantioselective Catalysis towards Specific Stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol

The synthesis of specific, enantiomerically pure stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol is a significant challenge that relies on stereocontrolled synthetic methods.

A primary strategy for establishing the bicyclic core is the Diels-Alder reaction , typically between cyclopentadiene (B3395910) and a substituted dienophile. To achieve enantioselectivity, this reaction can be carried out using chiral catalysts, such as chiral Lewis acids, which create a chiral environment and favor the formation of one enantiomer over the other.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the dienophile, directing the stereochemical course of the Diels-Alder reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched bicyclic product.

Furthermore, enzymatic methods have proven effective for the kinetic resolution of racemic bicyclic alcohols. wpmucdn.com For instance, specific enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. While not directly reported for 2-bromobicyclo[2.2.1]heptan-7-ol, this technique is widely applied to similar bicyclic systems. wpmucdn.com

Post-synthetic modification of an existing bicyclic precursor is also a viable route. For example, the synthesis of related compounds has been achieved starting from enantiomerically pure precursors like (+)- or (-)-bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com Such a precursor could, in principle, be converted to a specific stereoisomer of 2-bromobicyclo[2.2.1]heptan-7-ol through a series of stereocontrolled reactions.

Conformational Analysis of the Bicyclo[2.2.1]heptane Ring System in 2-bromobicyclo[2.2.1]heptan-7-ol

The bicyclo[2.2.1]heptane ring system is conformationally rigid and exists in a strained, boat-like conformation. uci.edu Unlike cyclohexane, it does not undergo ring-flipping. This rigidity locks the substituents at C2 and C7 into well-defined spatial orientations.

Computational studies, such as those performed on the analogous 2-fluorobicyclo[2.2.1]heptan-7-ols, provide insight into the conformational preferences and energetic properties of such systems. beilstein-journals.org These studies, often employing quantum-chemical calculations like Density Functional Theory (DFT), can predict the most stable conformations by analyzing the potential energy surface as a function of dihedral angles, such as the rotation of the hydroxyl group. beilstein-journals.org

Chiroptical Properties for Stereochemical Characterization (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are essential for the characterization of chiral molecules like the stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol and for the determination of their enantiomeric purity and absolute configuration.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. Measurement of the optical rotation of a sample allows for the determination of its enantiomeric excess (ee). For example, specific rotation values have been reported for various enantiomers of related bicyclic ketones and their precursors, demonstrating the utility of this technique in assigning configuration by correlation. wpmucdn.com

Table 2: Illustrative Specific Rotation Data for Related Bicyclic Compounds This table provides examples of specific rotation values for compounds with the bicyclo[2.2.1]heptane skeleton to illustrate the use of this property. Data for the exact target molecule is not readily available in the literature.

CompoundEnantiomerSpecific Rotation [α]DConditionsReference
Bicyclo[2.2.1]hept-5-en-2-one(+)+1186c 0.7, CHCl3 wpmucdn.com
Bicyclo[2.2.1]hept-5-en-2-one(-)-930 (82% ee)c 1.1, CHCl3 wpmucdn.com
Bicyclo[2.2.1]heptan-2-one(+)+29.1c 1.5, CHCl3 wpmucdn.com

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. An experimental CD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, or TDDFT), the absolute configuration of a chiral molecule can be confidently assigned. researchgate.net This combination of experimental and theoretical chiroptical analysis is a powerful tool for the unambiguous stereochemical elucidation of complex bicyclic systems. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2 Bromobicyclo 2.2.1 Heptan 7 Ol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The substitution of the bromine atom in 2-bromobicyclo[2.2.1]heptan-7-ol is highly dependent on the stereochemistry of the substrate and the reaction conditions, which dictate the operation of either SN1 or SN2 mechanisms.

Influence of Bridged System Strain on SN1 and SN2 Reactivity

The inherent strain of the bicyclo[2.2.1]heptane system significantly impacts both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions.

In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. For a secondary halide like 2-bromobicyclo[2.2.1]heptane, this would typically be a planar, sp²-hybridized carbocation. However, the rigid, cage-like structure of the bicyclo[2.2.1]heptane skeleton imposes considerable angle strain, making the formation of a perfectly planar carbocation at the C-2 position energetically unfavorable. While not as severely inhibited as at the bridgehead positions, where planarity is impossible, the strain still disfavors the SN1 pathway compared to more flexible acyclic systems.

The SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, is also subject to steric hindrance imposed by the bicyclic framework. For an exo-2-bromo isomer, the approach of a nucleophile from the endo face is sterically hindered by the bicyclic ring structure itself. Conversely, for an endo-2-bromo isomer, a backside attack from the exo face is generally less hindered.

A significant factor influencing the reactivity of 2-bromobicyclo[2.2.1]heptan-7-ol is the potential for neighboring group participation by the hydroxyl group at the C-7 position. If the hydroxyl group is in a syn orientation relative to the bromine, it can act as an internal nucleophile, attacking the C-2 carbon and displacing the bromide ion. This anchimeric assistance can lead to a significant rate enhancement and often results in the formation of a bridged ether intermediate with retention of configuration at C-2. wikipedia.org In contrast, an anti-hydroxyl group is not positioned to participate in this manner.

Solvolysis Studies and Carbocation Intermediates

Solvolysis reactions, where the solvent acts as the nucleophile, provide valuable insights into the stability of carbocation intermediates and the potential for neighboring group participation. The solvolysis of 2-bromobicyclo[2.2.1]heptan-7-ol isomers would be expected to proceed through pathways that are heavily influenced by the stereochemistry of both the bromo and hydroxyl substituents.

For instance, the solvolysis of exo-2-bromobicyclo[2.2.1]heptan-syn-7-ol is expected to be accelerated due to neighboring group participation by the syn-hydroxyl group. This participation would lead to the formation of a protonated oxabicyclic intermediate, which would then be attacked by the solvent. The resulting product would have the same stereochemistry at C-2 as the starting material (retention).

In contrast, the solvolysis of exo-2-bromobicyclo[2.2.1]heptan-anti-7-ol would not benefit from such participation. Its solvolysis would likely proceed through a more traditional SN1-like mechanism, forming a secondary carbocation at C-2. This carbocation would then be captured by the solvent from the less hindered exo face, leading to a mixture of substitution products and potentially rearranged products.

The solvolysis of the endo-2-bromo isomers would also be sensitive to the orientation of the C-7 hydroxyl group. The endo-2-bromo-syn-7-ol isomer could potentially exhibit some degree of hydroxyl group participation, although the geometry for backside attack is less ideal than in the exo isomer. The endo-2-bromo-anti-7-ol isomer would be the least likely to show neighboring group participation and would likely react via a standard SN1 or SN2 pathway, depending on the solvent and other conditions.

Elimination Reactions to Form Unsaturated Bicyclic Systems

Elimination reactions of 2-bromobicyclo[2.2.1]heptan-7-ol can lead to the formation of bicyclo[2.2.1]hept-2-en-7-ol. The regioselectivity and stereoselectivity of these reactions are governed by the mechanistic pathway (E1 or E2) and the stereochemical relationship between the bromine atom and the adjacent protons.

Regioselectivity and Stereoselectivity of Elimination Products

In the bicyclo[2.2.1]heptane system, the formation of a double bond at the bridgehead is highly unfavorable due to the extreme angle strain it would introduce, a principle known as Bredt's Rule. Therefore, elimination reactions of 2-bromobicyclo[2.2.1]heptan-7-ol will exclusively form the double bond between C-2 and C-3, yielding bicyclo[2.2.1]hept-2-en-7-ol.

The stereoselectivity of the elimination is primarily dictated by the mechanism. An E2 elimination requires an anti-periplanar arrangement of the proton being removed and the leaving group. In the rigid bicyclo[2.2.1]heptane framework, this geometric constraint is often difficult to achieve.

For an exo-2-bromo isomer, the adjacent endo-3-proton is not anti-periplanar. The exo-3-proton is also not in an ideal anti-periplanar arrangement. This makes a concerted E2 elimination challenging.

For an endo-2-bromo isomer, the adjacent exo-3-proton is in a nearly anti-periplanar orientation, making it more susceptible to E2 elimination. Therefore, endo-2-bromobicyclo[2.2.1]heptan-7-ol would be expected to undergo E2 elimination more readily than its exo counterpart.

E1 and E2 Mechanisms in the Bicyclo[2.2.1]heptane Context

The competition between E1 and E2 mechanisms is influenced by the strength of the base, the solvent, and the substrate structure.

E2 Mechanism: This bimolecular elimination is favored by strong, non-nucleophilic bases. As mentioned, the rate of E2 elimination in the bicyclo[2.2.1]heptane system is highly dependent on the ability to achieve an anti-periplanar conformation between a β-hydrogen and the leaving group. Due to the rigid structure, this is often a slow process. The endo-2-bromo isomers are generally more reactive towards E2 elimination than the exo-2-bromo isomers because the C3-exo-hydrogen is in a more favorable position for anti-elimination.

E1 Mechanism: This unimolecular elimination proceeds through a carbocation intermediate, the same intermediate as in an SN1 reaction. It is favored by weak bases and polar, protic solvents that can stabilize the carbocation. Since the formation of the C-2 carbocation is disfavored due to strain, E1 eliminations are generally not the preferred pathway unless conditions strongly disfavor E2 and SN2 reactions (e.g., a non-basic, ionizing solvent). The carbocation formed can then lose a proton from either C-1 or C-3. Loss of a proton from C-3 would lead to the expected bicyclo[2.2.1]hept-2-en-7-ol. Loss of a proton from C-1 would violate Bredt's rule and is therefore not observed.

Rearrangement Reactions Facilitated by the Bicyclic Structure

Carbocationic intermediates generated during SN1 or E1 reactions of 2-bromobicyclo[2.2.1]heptan-7-ol are susceptible to rearrangements, a common feature in bicyclic systems. These rearrangements are driven by the desire to relieve ring strain and/or form a more stable carbocation.

A prominent rearrangement in the bicyclo[2.2.1]heptane system is the Wagner-Meerwein rearrangement. wikipedia.org This involves the migration of a carbon-carbon bond to an adjacent carbocationic center. In the case of the 2-bicyclo[2.2.1]heptyl cation, a 1,2-shift of the C1-C6 bond to the C2 position results in the formation of a new carbocation at C1, which is a bridgehead position and thus highly unstable. However, a more favorable rearrangement involves a 6,1-hydride shift or a 6,2-hydride shift, leading to a more stable secondary or tertiary carbocation if substituents are present.

The presence of the C-7 hydroxyl group can also influence rearrangements. For example, if a carbocation is formed at C-2, the syn-7-hydroxyl group could participate to form a tricyclic oxonium ion. Subsequent cleavage of this intermediate could lead to rearranged products.

The table below summarizes the expected major reaction pathways for the different stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol under typical solvolytic conditions.

Starting MaterialExpected Major Substitution PathwayKey Influencing FactorExpected Major Elimination PathwayPotential for Rearrangement
exo-2-bromo-syn-7-hydroxybicyclo[2.2.1]heptaneSN1 with neighboring group participationAnchimeric assistance from syn-OHE1 (minor)High, via carbocation
exo-2-bromo-anti-7-hydroxybicyclo[2.2.1]heptaneSN1Formation of a strained carbocationE1 (minor)High, via carbocation
endo-2-bromo-syn-7-hydroxybicyclo[2.2.1]heptaneSN2 or SN1Less favorable NGP, steric hindranceE2 (favored)Moderate, if carbocation forms
endo-2-bromo-anti-7-hydroxybicyclo[2.2.1]heptaneSN2 or SN1Steric hindrance for SN2E2 (favored)Moderate, if carbocation forms

Wagner-Meerwein Rearrangements

The bicyclo[2.2.1]heptane (norbornane) skeleton is classic for undergoing Wagner-Meerwein rearrangements. These rearrangements involve the migration of a carbon-carbon bond to an adjacent carbocation, aiming to form a more stable carbocationic intermediate. In the context of 2-bromobicyclo[2.2.1]heptan-7-ol, the formation of a carbocation, for instance, through the loss of the bromide ion, can trigger such a rearrangement.

The stability of the resulting carbocation is a key driver for these skeletal reorganizations. The strain within the bicyclic system can be alleviated through these bond migrations. The precise nature of the rearrangement and the final product distribution are highly dependent on the reaction conditions and the stereochemistry of the starting material.

Norbornyl Cation Studies and Non-Classical Ion Debates

The 2-norbornyl cation has been a focal point of extensive physical organic chemistry research, particularly concerning the debate over its structure as a classical or non-classical carbocation. A non-classical ion is characterized by a delocalized, bridged structure, where a three-center, two-electron bond exists.

While studies have heavily focused on the 2-norbornyl cation itself, derivatives like 2-bromobicyclo[2.2.1]heptan-7-ol serve as important precursors for generating related carbocationic intermediates. The presence of the hydroxyl group at the C7 position can influence the stability and subsequent reactions of any carbocation formed at C2. The participation of the C1-C6 bond in stabilizing a positive charge at C2 is the hallmark of the non-classical ion hypothesis. The debate has been fueled by solvolysis rate studies, spectroscopic data (particularly NMR), and theoretical calculations.

Reactions of the Hydroxyl Group

The hydroxyl group at the 7-position of 2-bromobicyclo[2.2.1]heptan-7-ol is a key functional handle for a variety of chemical transformations.

Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

The secondary alcohol functionality in 2-bromobicyclo[2.2.1]heptan-7-ol can be readily oxidized to the corresponding ketone, 2-bromobicyclo[2.2.1]heptan-7-one. A variety of oxidizing agents can be employed for this transformation.

Oxidizing AgentProductNotes
Chromic acid (H2CrO4)2-bromobicyclo[2.2.1]heptan-7-oneA traditional and effective oxidizing agent.
Pyridinium chlorochromate (PCC)2-bromobicyclo[2.2.1]heptan-7-oneA milder and more selective reagent, often used for sensitive substrates.
Swern oxidation2-bromobicyclo[2.2.1]heptan-7-oneUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile.

Further oxidation to a carboxylic acid would require cleavage of the bicyclic ring, which is a more drastic transformation and not a typical reaction of the hydroxyl group itself under standard oxidative conditions.

Reduction Reactions

Reduction of the hydroxyl group in 2-bromobicyclo[2.2.1]heptan-7-ol to yield 2-bromobicyclo[2.2.1]heptane is a challenging transformation that typically requires converting the hydroxyl group into a better leaving group first. Direct reduction of the C-O bond is not a facile process. A common strategy involves a two-step sequence, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Derivatization: Esterification, Etherification, and Protecting Group Chemistry

The hydroxyl group is readily derivatized to form esters and ethers.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding esters. For example, reaction with acetyl chloride would produce 2-bromobicyclo[2.2.1]heptan-7-yl acetate.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, can be used to form ethers.

Protecting Group Chemistry: To perform reactions selectively at the bromine-bearing carbon without interference from the hydroxyl group, the alcohol can be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are installed using the corresponding silyl chlorides in the presence of a base like imidazole. These groups are stable under a variety of reaction conditions but can be easily removed when desired.

Intramolecular Cyclizations and Transannular Reactions (e.g., Epoxide Formation)

The proximity of the functional groups in certain stereoisomers of 2-bromobicyclo[2.2.1]heptan-7-ol can facilitate intramolecular reactions.

If the bromine and hydroxyl groups are positioned appropriately, base-induced intramolecular cyclization can occur. For instance, treatment with a base could deprotonate the hydroxyl group, and the resulting alkoxide could displace the bromide via an intramolecular SN2 reaction to form a tricyclic ether. The feasibility of this reaction is highly dependent on the stereochemistry of the starting material, as the geometry must allow for backside attack.

Transannular reactions, which are reactions involving the interaction of two non-adjacent atoms in a ring system, are also a possibility in the bicyclo[2.2.1]heptane framework. While epoxide formation from a halohydrin typically involves adjacent carbon atoms, the rigid structure of the norbornane (B1196662) system can bring the C7-hydroxyl group and the C2-bromo substituent into a proximity that could, under specific conditions, lead to unique intramolecular etherification products.

Radical Reactions and their Specificity within Bicyclo[2.2.1]heptan-7-ol

The rigid, strained framework of the bicyclo[2.2.1]heptane system provides a unique scaffold for studying the mechanisms and specificity of chemical reactions. Unlike ionic reactions, which are often disfavored at the bridgehead position due to the high strain associated with forming a planar carbocation, radical reactions can proceed more readily. acs.orgcore.ac.uk The geometry of a radical intermediate is less constrained than that of a carbocation, making radical formation at a bridgehead position energetically more accessible. acs.org The presence of substituents, such as the hydroxyl group at the C7 position and a bromine atom at the C2 position in 2-bromobicyclo[2.2.1]heptan-7-ol, significantly influences the course and outcome of these radical processes.

Research into related bicyclo[2.2.1]heptane derivatives has provided insight into potential radical pathways. For instance, studies on 7-azabicyclo[2.2.1]heptane systems have demonstrated the successful generation and intermolecular reaction of bridgehead radicals. researchgate.netunirioja.es Similarly, radical reactions involving organomercurials at the bridgehead of a camphor-derived bicyclo[2.2.1]heptane system have been shown to proceed normally. acs.org However, direct free radical hydrogen abstraction from the bridgehead carbon in unsubstituted bicyclo[2.2.1]heptane has been found to be inhibited. core.ac.uk

The C-Br bond in 2-bromobicyclo[2.2.1]heptan-7-ol is a primary site for initiating radical reactions. Homolytic cleavage of this bond can be induced by radical initiators, light, or transition metals, leading to the formation of a secondary radical at the C2 position. The stereochemistry of the resulting radical and its subsequent reactions are of significant interest.

Stereochemical studies on the nickel-catalyzed cross-coupling of endo-2-bromobicyclo[2.2.1]heptane are consistent with the formation of a radical intermediate. caltech.edu These reactions often proceed with a degree of stereoselectivity, influenced by the rigid bicyclic structure which can direct the approach of incoming reagents. For example, in nickel-catalyzed silylation reactions, endo-2-bromobicyclo[2.2.1]heptane was shown to yield a mixture of exo and endo products, suggesting the involvement of a radical intermediate that is not completely configurationally stable or that reacts with different facial selectivity. caltech.edu

Another key radical process is reductive debromination. A study involving a related compound, (1S,4S,5R,7R)-7-(benzyl-methyl-amino)-5-bromo-bicyclo[2.2.1]heptan-2-one, demonstrated a successful radical-initiated removal of the bromine atom using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the initiator in toluene. google.com This type of reaction, applied to 2-bromobicyclo[2.2.1]heptan-7-ol, would likely proceed via a C2-centered radical, which is then quenched by a hydrogen atom donor.

The specificity of these reactions is dictated by the inherent structural constraints of the bicyclo[2.2.1]heptane skeleton. The C7-hydroxyl group can influence reactions at C2 through steric hindrance or by participating in the reaction, for example, through hydrogen bonding that might affect the stability or reactivity of nearby radical intermediates. The rigid conformation of the ring system restricts bond rotation, allowing for a higher degree of stereochemical control compared to more flexible acyclic systems.

The table below summarizes key research findings on radical reactions in related bicyclo[2.2.1]heptane systems, which can be extrapolated to understand the potential reactivity of 2-bromobicyclo[2.2.1]heptan-7-ol.

Interactive Data Table: Research Findings on Radical Reactions in Bicyclo[2.2.1]heptane Systems

Bicyclic SystemRadical Reaction TypeKey Findings & SpecificityReference
endo-2-bromobicyclo[2.2.1]heptaneNickel-catalyzed silylationReaction proceeds via a radical intermediate at the C2 position. Product analysis showed a mixture of exo and endo isomers, indicating some loss of stereochemical information but with a degree of selectivity. caltech.edu
7-azabicyclo[2.2.1]heptane derivativesIntermolecular radical additionDemonstrated the successful formation and trapping of a bridgehead radical, leading to exo-substituted products. researchgate.net
4-Camphylmercuric iodide (bicyclo[2.2.1]heptyl derivative)Reaction with iodineThe reaction to form 4-iodocamphane proceeds through a radical mechanism and is significantly retarded by oxygen. acs.org
Bicyclo[2.2.1]heptaneHydrogen abstractionFree radical hydrogen abstraction by trichloromethyl radical was found to be inhibited at the bridgehead position. core.ac.uk
5-bromo-bicyclo[2.2.1]heptan-2-one derivativeReductive debrominationSuccessful removal of the bromine atom was achieved using a radical initiator (AIBN). google.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-bromobicyclo[2.2.1]heptan-7-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spin systems inherent in this molecule.

2D NMR Techniques for Connectivity and Stereochemical Assignment (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within 2-bromobicyclo[2.2.1]heptan-7-ol.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. For 2-bromobicyclo[2.2.1]heptan-7-ol, COSY spectra would reveal the connectivity between the bridgehead protons (H1 and H4) and their adjacent methylene (B1212753) and methine protons. For instance, the proton at C2, being coupled to the protons on the adjacent methylene groups, would show cross-peaks that help trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the full molecular structure, long-range ¹H-¹³C correlations (typically over two to three bonds) are established using HMBC. This is particularly vital for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the bridgehead protons to the carbons of the ethano and propano bridges would be observed, as would correlations from the protons on the bridges to the C2 and C7 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule, particularly the exo/endo relationship of the bromine at C2 and the syn/anti orientation of the hydroxyl group at C7. Through-space correlations between protons that are close in proximity but not necessarily scalar-coupled are observed. For instance, in a syn-7-ol isomer, a NOE would be expected between the hydroxyl proton (or the proton at C7) and the endo protons on the ethano bridge. Similarly, the stereochemistry at C2 could be probed by observing NOEs between the proton at C2 and neighboring protons.

A combination of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, as illustrated in the hypothetical data table below, based on typical chemical shifts for similar bicyclo[2.2.1]heptane systems.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (from H to C)
12.5 - 2.845 - 50C2, C6, C7
24.0 - 4.555 - 60C1, C3, C4, C6
31.5 - 2.0 (endo), 1.2 - 1.7 (exo)30 - 35C1, C2, C4, C5
42.3 - 2.640 - 45C3, C5, C7
51.4 - 1.9 (endo), 1.1 - 1.6 (exo)25 - 30C3, C4, C6
61.6 - 2.1 (endo), 1.3 - 1.8 (exo)35 - 40C1, C2, C5
73.8 - 4.275 - 80C1, C4

Variable Temperature NMR Studies for Conformational Dynamics

While the bicyclo[2.2.1]heptane framework is rigid, some degree of conformational flexibility may exist, particularly concerning the rotation of the hydroxyl group. Variable temperature (VT) NMR studies can provide insights into such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. If a dynamic process is present, such as the interconversion between different rotamers of the hydroxyl group, coalescence of signals may be observed as the temperature is increased. Analysis of these changes can provide thermodynamic parameters for the conformational equilibrium. For some substituted bicyclic systems, variable temperature NMR has been used to study conformational equilibria. azjm.org

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of 2-bromobicyclo[2.2.1]heptan-7-ol. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₇H₁₁BrO).

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern that can be used for structural confirmation. The presence of bromine would be readily identified by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for bicyclo[2.2.1]heptane systems often involve the loss of small, stable molecules or radicals. For 2-bromobicyclo[2.2.1]heptan-7-ol, expected fragmentation could include:

Loss of a bromine radical ([M-Br]⁺).

Loss of a water molecule ([M-H₂O]⁺).

Loss of HBr ([M-HBr]⁺).

Retro-Diels-Alder fragmentation of the bicyclic system, although less common for the saturated skeleton.

Analysis of these fragmentation patterns, in conjunction with NMR data, provides robust confirmation of the proposed structure.

Fragment Ion (m/z) Proposed Structure/Loss
190/192[C₇H₁₁BrO]⁺ (Molecular Ion)
172/174[C₇H₉Br]⁺ (Loss of H₂O)
111[C₇H₁₁O]⁺ (Loss of Br)
109[C₇H₉]⁺ (Loss of H₂O and Br)
93[C₇H₉]⁺ (from retro-Diels-Alder type fragmentation)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 2-bromobicyclo[2.2.1]heptan-7-ol and can offer subtle clues about its conformation.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The position and shape of this band can indicate the extent of intermolecular hydrogen bonding in the sample. A sharp band in this region in dilute solution would suggest a free, non-hydrogen-bonded hydroxyl group.

Other key vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

C-O stretching: A strong C-O stretching band is expected in the 1000-1200 cm⁻¹ region. The exact frequency can sometimes help to distinguish between syn and anti isomers.

C-Br stretching: The C-Br stretching vibration would be observed in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the bicyclic skeleton often give rise to strong Raman signals, providing a detailed fingerprint of the molecule.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
C-H Stretch (aliphatic)2850-3000Strong
C-O Stretch1000-1200Moderate
C-Br Stretch500-700Moderate

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

For a definitive and unambiguous determination of the three-dimensional structure of 2-bromobicyclo[2.2.1]heptan-7-ol, including its relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique requires a suitable single crystal of the compound or a crystalline derivative.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry in the solid state. This would definitively establish the exo or endo configuration of the bromine atom at C2 and the syn or anti orientation of the hydroxyl group at C7.

Furthermore, for a chiral, enantiomerically pure sample, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration (R/S assignments at the chiral centers). This has been successfully applied to other complex bicyclo[2.2.1]heptane derivatives. mdpi.com

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Since 2-bromobicyclo[2.2.1]heptan-7-ol is a chiral molecule, the determination of its enantiomeric purity is crucial, especially in the context of asymmetric synthesis.

Chiral Chromatography: The most common method for determining enantiomeric excess (ee) is chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). By using a chiral stationary phase (CSP), the two enantiomers of 2-bromobicyclo[2.2.1]heptan-7-ol can be separated, and the relative areas of the two peaks in the chromatogram provide a quantitative measure of the ee.

Chiral NMR Shift Reagents: Another approach involves the use of chiral NMR shift reagents (e.g., lanthanide complexes) or chiral solvating agents. These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which can exhibit different chemical shifts in the NMR spectrum. The integration of the separated signals allows for the determination of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.

Theoretical and Computational Chemistry Studies on 2 Bromobicyclo 2.2.1 Heptan 7 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and stability of bicyclo[2.2.1]heptane derivatives. For molecules like 2-bromobicyclo[2.2.1]heptan-7-ol, these calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the strained bicyclic system.

Studies on analogous compounds, such as the four diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, have been performed using quantum-chemical calculations to analyze their relative energies based on stereoelectronic interactions. youtube.com These computational investigations provide a detailed picture of how substituents and their stereochemistry influence the stability of the molecule. For instance, DFT calculations can quantify the energetic effects of the bromine and hydroxyl group substitutions on the bicyclo[2.2.1]heptane skeleton.

The choice of functional and basis set is crucial for obtaining accurate results. For complex bicyclic structures, hybrid functionals like B3LYP are often employed and have been shown to provide satisfactory results. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations and for benchmarking DFT results.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For derivatives of the bicyclo[2.2.1]heptane system, the prediction of ¹H and ¹³C NMR spectra using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, has demonstrated good agreement with experimental findings.

In a detailed study on 2-fluorobicyclo[2.2.1]heptan-7-ols, quantum-chemical calculations were used to analyze NMR properties, specifically the ¹hJF,H(O) coupling constant. youtube.com The calculations revealed that this coupling is modulated by the nF→σ*OH interaction, highlighting the quantum nature of the through-space interactions. youtube.com Similar computational approaches can be applied to 2-bromobicyclo[2.2.1]heptan-7-ol to predict its NMR chemical shifts and coupling constants, aiding in the structural elucidation and assignment of its various isomers.

Vibrational frequencies can also be computed using DFT methods. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to help assign vibrational modes to specific molecular motions. This is particularly useful for the rigid bicyclo[2.2.1]heptane framework, where certain vibrational modes can be sensitive to stereochemistry.

Conformational Landscapes and Energy Minimization Studies

The bicyclo[2.2.1]heptane skeleton is conformationally rigid, but substituents can still possess rotational freedom. Conformational analysis of 2-bromobicyclo[2.2.1]heptan-7-ol would primarily focus on the orientation of the hydroxyl group.

A computational study on the diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols mapped out the potential energy surfaces (PES) by scanning the H–O–C–C(CF) dihedral angle. youtube.com This process identifies the stable conformers (energy minima) and the rotational barriers between them. The study on the fluoro-analogue, for example, obtained the PES at the HF/6-31g(d,p) level and further optimized the minima at the MP2/aug-cc-pVDZ level. youtube.com A similar approach for 2-bromobicyclo[2.2.1]heptan-7-ol would reveal the preferred orientation of the -OH group relative to the bromine atom and the bicyclic frame, providing insight into stabilizing or destabilizing intramolecular interactions.

The following table, adapted from the study on 2-fluorobicyclo[2.2.1]heptan-7-ols, illustrates the kind of data that can be generated from such a conformational analysis. It shows the relative energies of different conformers arising from the rotation of the hydroxyl group.

Table 1: Theoretical Relative Energies of 2-Fluorobicyclo[2.2.1]heptan-7-ol Diastereoisomers This table is based on data for a related fluoro-compound and serves as an example of the output from conformational studies.

DiastereoisomerH–O–C–C(CF) Dihedral Angle (θ, deg)Relative Energy (kcal mol⁻¹)
syn-exo 72.80.00
180.00.81
-71.20.22
syn-endo 72.50.00
180.00.73
-71.20.21
anti-exo 71.30.00
180.00.87
-70.00.27
anti-endo 71.10.00
180.00.86
-69.80.27
Data sourced from a computational study on 2-fluorobicyclo[2.2.1]heptan-7-ols. The global minimum for each diastereoisomer is set to 0.00 kcal mol⁻¹.

Transition State Characterization for Key Reaction Pathways

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing transition state (TS) structures. For a molecule like 2-bromobicyclo[2.2.1]heptan-7-ol, this could involve studying mechanisms of substitution, elimination, or rearrangement reactions.

By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation barriers and reaction enthalpies. For instance, the solvolysis of bicyclic derivatives is a classic reaction studied computationally. Theoretical calculations can help distinguish between different proposed mechanisms, such as those involving nonclassical carbocations.

A study on the reaction of bicyclo[2.2.1]heptane with nitronium tetrafluoroborate (B81430) noted a small kinetic hydrogen isotope effect, which was indicative of a nonlinear and highly unsymmetrical transition state in the rate-determining step. nih.gov For 2-bromobicyclo[2.2.1]heptan-7-ol, computational studies could characterize the transition states for reactions such as intramolecular ether formation or Wagner-Meerwein rearrangements, providing detailed geometric and energetic information about these fleeting structures.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. While static quantum chemical calculations provide information on energy minima, MD simulations can explore the accessible conformational space at a given temperature and pressure.

For 2-bromobicyclo[2.2.1]heptan-7-ol, MD simulations could be used to study its behavior in different solvents. This is crucial for understanding solvent effects on reaction rates and equilibria. For example, simulations can reveal the specific arrangement of solvent molecules around the solute, including the formation and dynamics of hydrogen bonds between the hydroxyl group and protic solvent molecules. rsc.org

MD simulations have been employed to study various bicyclo[2.2.1]heptane derivatives. nih.govdigitellinc.comresearchgate.net For instance, quenched MD simulations have been used to optimize ligand geometries before docking them into protein binding sites. nih.gov Ab initio MD simulations have been used to study the thermal decomposition of other bicyclo[2.2.1]heptane derivatives. researchgate.net These approaches could be applied to 2-bromobicyclo[2.2.1]heptan-7-ol to understand its stability and dynamic behavior in solution, providing a bridge between theoretical calculations in the gas phase and experimental reality in condensed phases.

Analysis of Strain Energy and Reactivity Relationships within the Bridged System

The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the bridged ring system. This strain energy has a profound impact on the reactivity of its derivatives. Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are adept at quantifying this strain.

An empirical MM2 force-field was specifically developed to calculate the steric or strain energies of carbenium ions derived from bridgehead compounds. plos.org A key finding was that the rates of solvolysis for a series of bridgehead derivatives, spanning a rate range of about 20 logarithmic units, correlated well with the calculated difference in strain energy between the neutral halide and the resulting carbenium ion. plos.org

This relationship can be expressed as: log(k) ∝ ΔEstrain = Estrain(R⁺) - Estrain(R-X)

For 2-bromobicyclo[2.2.1]heptan-7-ol, similar calculations could predict its reactivity in solvolysis reactions or other processes where the hybridization of the carbon skeleton changes. The relief of strain upon reaction is often a major driving force. DFT calculations can also be used to perform a quantitative dissection of the total strain into components like bond angle strain and torsional strain, providing a deeper understanding of its origins and consequences for reactivity.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In 2-bromobicyclo[2.2.1]heptan-7-ol, both intramolecular and intermolecular non-covalent forces are at play.

A detailed computational investigation on the analogous 2-fluorobicyclo[2.2.1]heptan-7-ols provided significant insights into intramolecular hydrogen bonding. youtube.com Using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) analyses, it was found that an F∙∙∙HO intramolecular hydrogen bond contributes to the stabilization of the syn-exo isomer. youtube.com While bromine is a weaker hydrogen bond acceptor than fluorine, the possibility of a weak Br∙∙∙HO interaction in the appropriate isomer of 2-bromobicyclo[2.2.1]heptan-7-ol could be investigated using similar computational tools.

In the condensed phase, intermolecular forces such as dipole-dipole interactions and hydrogen bonding with solvent or other solute molecules would be dominant. MD simulations are particularly well-suited for studying these interactions and their collective effect on the properties of the system. rsc.org Understanding these forces is key to predicting the molecule's physical properties, such as boiling point and solubility, as well as its behavior in biological systems.

Applications of 2 Bromobicyclo 2.2.1 Heptan 7 Ol As a Synthetic Building Block

Role as a Chiral Scaffold or Precursor in Complex Molecule Synthesis

The well-defined stereochemistry of the bicyclo[2.2.1]heptane skeleton makes its derivatives, including 2-bromobicyclo[2.2.1]heptan-7-ol, excellent chiral templates. acs.org This rigid framework allows for the precise spatial arrangement of functional groups, guiding subsequent reactions to achieve specific stereochemical outcomes. Chemists utilize these precursors to transfer chirality to new, more complex molecules.

For instance, enantiomerically pure azabicyclo[2.2.1]heptan-2-ol, an analogue of the target compound, has been successfully employed as a chiral template for the synthesis of various aminocyclitols, including cis- and trans-2-aminocyclohexanols. acs.org The synthesis of the potent analgesic, (-)-epibatidine, has been achieved using N-BOC-7-azabicyclo[2.2.1]heptan-2-ones as versatile chiral intermediates. acs.org These examples highlight a common strategy: using the bicyclic system as a scaffold, performing a series of stereocontrolled reactions, and then cleaving the scaffold to release a highly functionalized, chiral acyclic or monocyclic product.

The synthesis of novel carbocyclic nucleoside analogues has been accomplished starting from related brominated bicyclo[2.2.1]heptene derivatives, demonstrating the utility of the bromo-functionalized core in building complex bioactive molecules. researchgate.net The presence of both a hydroxyl group and a bromine atom in 2-bromobicyclo[2.2.1]heptan-7-ol offers dual reactivity, allowing for sequential and selective modifications, further enhancing its utility as a precursor in multi-step syntheses.

Integration into Natural Product Synthesis as a Rigid Fragment

The total synthesis of complex natural products often requires the use of rigid molecular fragments to construct sterically congested cores with high fidelity. The bicyclo[2.2.1]heptane unit is frequently used for this purpose due to its conformational rigidity and predictable reactivity. researchgate.net An intramolecular Diels-Alder cycloaddition, for example, was used to create the bicyclo[2.2.1]heptane ring system during the total synthesis of (+)-pedrolide. rsc.org

Derivatives of the bicyclo[2.2.1]heptane skeleton are integral to the synthesis of numerous natural products and bioactive compounds. researchgate.net The 7-oxabicyclo[2.2.1]heptane system, a close analogue, is found in natural products like cantharidin (B1668268) and serves as a key building block for synthesizing rare sugars and disaccharide mimetics. researchgate.net Similarly, the azabicyclo[2.2.1]heptane core is a key feature in the synthesis of epibatidine, a powerful non-opioid analgesic originally isolated from the skin of a poison frog. acs.orgacs.org

Development of Novel Chiral Auxiliaries or Ligands Based on the Bicyclo[2.2.1]heptane Framework

The rigid bicyclo[2.2.1]heptane framework is an exceptional platform for designing chiral ligands and auxiliaries used in asymmetric catalysis. This rigidity minimizes conformational ambiguity, leading to a well-defined chiral environment around a metal center, which in turn enhances enantioselectivity in chemical reactions.

Various classes of ligands have been developed from this core structure:

Chiral Diene Ligands: C2-symmetrical chiral dienes based on the bicyclo[2.2.1]hepta-2,5-diene core have been synthesized and proven effective in rhodium-catalyzed asymmetric 1,4-addition reactions. sigmaaldrich.com

Amino Thiol Ligands: Chiral bicyclic amino sulfur ligands, synthesized from the camphor (B46023) skeleton (a trimethylated bicyclo[2.2.1]heptanone), have been applied in iridium-catalyzed asymmetric transfer hydrogenation of ketones. diva-portal.org

Phosphoramidite (B1245037) Ligands: Rigid, P-chiral phosphoramidite ligands based on the 2,6-dioxa-7-aza-1-phosphabicyclo[2.2.1]heptane series have been used as chiral inducers in palladium-catalyzed asymmetric allylic alkylation. researchgate.net

The functional groups of 2-bromobicyclo[2.2.1]heptan-7-ol make it a prime candidate for derivatization into new ligands. The hydroxyl group can be readily converted into a coordinating ether, ester, or phosphite (B83602) group, while the bromine atom can be substituted or used in cross-coupling reactions to attach other coordinating moieties, such as phosphines.

Ligand TypeCore StructureApplication ExampleReference
Chiral DieneBicyclo[2.2.1]hepta-2,5-dieneRh-catalyzed asymmetric 1,4-addition sigmaaldrich.com
Amino ThiolCamphor (Bicyclo[2.2.1]heptane)Ir-catalyzed asymmetric transfer hydrogenation diva-portal.org
PhosphoramiditeAzabicyclo[2.2.1]heptanePd-catalyzed asymmetric allylic alkylation researchgate.net
Chiral DiamineAzabicyclo[2.2.1]heptaneKinetic resolution of racemic epoxides diva-portal.org

Use in the Construction of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Understanding how a molecule's shape affects its function is a cornerstone of medicinal chemistry. The bicyclo[2.2.1]heptane skeleton is an ideal tool for these structure-activity relationship (SAR) studies because it acts as a rigid, predictable scaffold. nih.govrsc.org By incorporating this framework into a flexible drug molecule, chemists can "lock" a portion of the molecule's structure into a specific conformation. This allows for the systematic probing of the spatial requirements for binding to a biological target.

For example, a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were synthesized to explore their activity as potassium channel openers. nih.govacs.org The SAR study involved keeping the bicyclo[2.2.1]heptylamide portion constant while systematically varying the substituents on the aniline (B41778) ring. acs.org This approach revealed that even small changes, like removing a methyl group from the cyclohexyl ring (which removes the bridge), led to a significant loss in activity, underscoring the importance of the rigid bicyclic structure. acs.org

In another study, the bicyclo[2.2.1]heptane moiety was introduced into an N,N′-diarylsquaramide skeleton to develop selective antagonists for the CXCR2 receptor. rsc.org The rigid ring system was crucial for achieving high antagonistic activity and selectivity over the related CXCR1 receptor. rsc.org The compound 2-bromobicyclo[2.2.1]heptan-7-ol provides a starting point for creating such analogues, where the hydroxyl and bromo groups can serve as handles to attach the molecule to other pharmacophores, enabling detailed SAR investigations.

Bicyclic CoreCompound SeriesPurpose of SAR StudyReference
Bicyclo[2.2.1]heptaneN-Aryl-bicyclo[2.2.1]heptane-2-carboxamidesTo identify selective KCNQ2/KCNQ4 channel openers nih.govacs.org
Bicyclo[2.2.1]heptaneN,N′-diarylsquaramide derivativesTo develop selective CXCR2 antagonists rsc.org
7-Oxabicyclo[2.2.1]heptaneCytotoxic epoxide derivativesTo determine structural requirements for cytotoxicity nih.gov

Potential as a Monomer or Building Block for Specialty Polymers and Materials

The strained bicyclo[2.2.1]heptane (norbornene) system is highly reactive and useful in polymer synthesis. specialchem.com Norbornene and its derivatives readily undergo Ring-Opening Metathesis Polymerization (ROMP), as well as cationic or radical polymerization, to produce polymers with unique properties. specialchem.comresearchgate.net Polyimides derived from bicyclo[2.2.1]heptane tetracarboxylic dianhydride monomers exhibit high thermal stability and good solubility in organic solvents due to their rigid cyclic structure. mdpi.com

The compound 2-bromobicyclo[2.2.1]heptan-7-ol is a functionalized monomer with significant potential in materials science.

Polymerization via the Hydroxyl Group: The alcohol functionality can be used to initiate polymerization or can be esterified with a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be incorporated into a wide range of polymer backbones. Diols like bicyclo[2.2.1]heptane-2,5-diol are known monomers for producing polymers and other chemicals. biosynth.com

Post-Polymerization Modification: The bromine atom provides a reactive site for post-polymerization modification. After the monomer is incorporated into a polymer chain, the bromo group can be substituted or eliminated, allowing for the introduction of new functional groups or cross-linking sites. This enables the fine-tuning of the final material's properties.

The rigid bicyclic nature of the monomer would impart high thermal stability and a high glass transition temperature (Tg) to the resulting polymer, making it suitable for applications requiring durable, specialty materials.

Challenges and Future Research Trajectories in 2 Bromobicyclo 2.2.1 Heptan 7 Ol Chemistry

Advancements in Stereoselective and Regioselective Functionalization

A primary challenge in the chemistry of 2-bromobicyclo[2.2.1]heptan-7-ol lies in achieving precise control over stereoselectivity and regioselectivity during its functionalization. The rigid bicyclic structure gives rise to distinct exo and endo faces, and the substituents can be directed to different positions on the ring system.

Future research will likely focus on the development of novel catalytic systems that can differentiate between the various C-H bonds and functional groups within the molecule. This could involve the design of chiral catalysts for enantioselective transformations, allowing for the preparation of specific stereoisomers. For instance, the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions could enable the selective substitution of the bromine atom with a high degree of stereocontrol. Furthermore, advancements in organocatalysis could provide new methods for the asymmetric functionalization of the hydroxyl group or adjacent positions.

Controlling regioselectivity is also crucial, especially when introducing additional functional groups. Researchers will likely explore directing group strategies, where a functional group on the starting material guides a reagent to a specific position. The development of reactions that can selectively functionalize the bridgehead positions versus the bridge carbons remains a significant goal.

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 2-bromobicyclo[2.2.1]heptan-7-ol and its derivatives often involve multiple steps, sometimes with the use of hazardous reagents and the generation of significant waste. A key area for future research is the development of more efficient and sustainable synthetic methodologies. sci-hub.se

This includes the exploration of one-pot reactions and tandem catalytic cycles that can construct the bicyclic core and introduce the desired functional groups in a single operation. For example, a [4+2] cycloaddition followed by an in-situ bromination and hydroxylation sequence would represent a significant improvement in efficiency. research-solution.com

Furthermore, there is a growing emphasis on "green chemistry" principles. Future synthetic strategies will likely focus on:

The use of less toxic and more environmentally benign reagents and solvents. sci-hub.se

The development of catalytic methods that operate under milder reaction conditions (lower temperatures and pressures).

The design of processes that minimize the formation of byproducts and allow for easier purification.

The utilization of renewable starting materials where possible.

Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will be a major focus.

Exploration of Novel Reactivities and Transformation Pathways

The unique structural and electronic properties of 2-bromobicyclo[2.2.1]heptan-7-ol suggest that it may participate in novel and previously unexplored chemical transformations. Future research will aim to uncover and harness this latent reactivity.

One area of interest is the investigation of radical reactions involving the C-Br bond. rsc.org Photoredox catalysis and other modern methods for radical generation could open up new avenues for C-C and C-heteroatom bond formation. The strain within the bicyclic system could also be exploited in ring-opening reactions to generate new and complex molecular scaffolds.

Furthermore, the interplay between the bromine atom and the hydroxyl group could lead to interesting neighboring group participation effects, influencing the outcome of reactions at either functional group. The synthesis of derivatives where the hydroxyl group is converted into other functionalities will also expand the scope of accessible transformations. azjm.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is paramount for the rational design of new and improved synthetic methods. uomustansiriyah.edu.iq Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of reactions involving 2-bromobicyclo[2.2.1]heptan-7-ol. uomustansiriyah.edu.iqresearchgate.net

In-situ spectroscopic methods, such as real-time NMR and IR spectroscopy, can provide valuable information about reaction intermediates and transition states. These experimental observations can then be correlated with high-level computational studies (e.g., density functional theory calculations) to build detailed models of the reaction pathways. researchgate.net

These computational models can be used to:

Predict the stereochemical and regiochemical outcomes of reactions. researchgate.net

Understand the role of catalysts and additives.

Design new catalysts and reagents with enhanced reactivity and selectivity.

Explore the feasibility of novel, yet-to-be-discovered, reaction pathways.

This synergistic approach between experiment and theory will be instrumental in advancing the field. uomustansiriyah.edu.iq

Design and Synthesis of Polyfunctionalized 2-bromobicyclo[2.2.1]heptan-7-ol Derivatives with Tailored Properties

The bicyclo[2.2.1]heptane framework is a common motif in many biologically active molecules and advanced materials. nasa.govresearchgate.net A major future direction will be the design and synthesis of polyfunctionalized derivatives of 2-bromobicyclo[2.2.1]heptan-7-ol with specific, tailored properties. researchgate.net

By strategically introducing additional functional groups onto the bicyclic scaffold, it will be possible to create a diverse library of compounds for various applications. For example, the incorporation of pharmacophores could lead to the development of new therapeutic agents. acs.orgmdpi.comgoogle.com The introduction of chromophores or redox-active moieties could result in new materials with interesting optical or electronic properties.

The ability to precisely control the three-dimensional arrangement of these functional groups is key. The rigid nature of the bicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for creating molecules with well-defined shapes and functionalities, which is crucial for applications in areas such as molecular recognition and supramolecular chemistry.

Q & A

Basic: What are effective synthetic routes for 2-bromobicyclo[2.2.1]heptan-7-ol?

Answer:
Synthesis typically involves functionalizing bicyclo[2.2.1]heptane derivatives. A viable strategy includes:

  • Ring-opening bromination : Start with norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene-2,3-diol), followed by bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical conditions or electrophilic bromine sources (e.g., Br₂ in inert solvents).
  • Rearrangement reactions : Evidence from similar bicycloheptanol syntheses suggests that acid-catalyzed rearrangements of strained intermediates can yield the desired scaffold .
  • Purification : Use flash column chromatography (C18 silica or normal-phase silica) with gradients of MeCN/H₂O or hexane/ethyl acetate to isolate the product .

Basic: How to characterize 2-bromobicyclo[2.2.1]heptan-7-ol using NMR spectroscopy?

Answer:
Key NMR features include:

  • ¹H NMR : Look for signals corresponding to the hydroxyl proton (δ ~2.5–3.5 ppm, broad, exchangeable with D₂O). The bicyclic framework protons (e.g., bridgehead hydrogens) appear as complex multiplets (δ ~1.5–2.5 ppm). Bromine’s inductive effect deshields adjacent protons, shifting them downfield .
  • ¹³C NMR : The brominated carbon (C-2) typically resonates at δ ~40–50 ppm. Bridgehead carbons (C-7) appear near δ ~75–85 ppm due to the hydroxyl group’s electron-withdrawing effect. Compare with spectral data for analogous bicycloheptanol derivatives .

Advanced: How to resolve contradictions in reported regioselectivity during bromination of bicyclo[2.2.1]heptan-7-ol derivatives?

Answer:
Regioselectivity discrepancies often arise from competing reaction pathways:

  • Radical vs. electrophilic mechanisms : NBS/light favors radical bromination at tertiary carbons, while Br₂ in polar solvents may target electron-rich positions. Systematic variation of brominating agents and solvents is critical .
  • Steric effects : The bulky bicyclic framework may hinder bromination at certain positions. Computational modeling (DFT) can predict preferred sites by analyzing transition-state energies .
  • Validation : Cross-check results using alternative characterization (e.g., X-ray crystallography) and replicate experiments under controlled conditions .

Advanced: What computational methods predict the stability of 2-bromobicyclo[2.2.1]heptan-7-ol conformers?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to compare relative energies of endo vs. exo conformers. Bromine’s steric bulk and dipole interactions with the hydroxyl group significantly influence stability .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in MeOH or DCM) to assess conformational flexibility. Polar solvents stabilize the hydroxyl group via hydrogen bonding, potentially favoring specific conformers .

Basic: What are the key challenges in purifying 2-bromobicyclo[2.2.1]heptan-7-ol?

Answer:

  • Solubility : The compound’s rigid bicyclic structure reduces solubility in nonpolar solvents. Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
  • Chromatography : Optimize flash column conditions (C18 silica with H₂O/MeCN gradients) to resolve brominated byproducts. Evidence from similar bicyclo alcohols shows retention factors (Rf) ~0.3–0.4 in 20% H₂O/MeOH .
  • Byproduct removal : Bromination often generates diastereomers or regioisomers. TLC monitoring and preparative HPLC may be required .

Advanced: How to optimize reaction conditions for introducing bromine at the 2-position of bicyclo[2.2.1]heptan-7-ol?

Answer:

  • Reagent selection : Compare NBS (for radical pathways) vs. Br₂ (for electrophilic addition). For stereocontrol, use chiral catalysts (e.g., Lewis acids like ZnBr₂) to direct bromination .
  • Temperature : Lower temperatures (–78°C to 0°C) favor kinetic control, minimizing side reactions.
  • Solvent polarity : Nonpolar solvents (e.g., CCl₄) favor radical mechanisms, while polar solvents (e.g., DCM) stabilize carbocation intermediates.
  • Validation : Monitor reaction progress via GC-MS or in situ IR spectroscopy to detect intermediates .

Advanced: How does steric strain in the bicyclo[2.2.1]heptane framework influence bromination kinetics?

Answer:

  • Bridgehead strain : The fused ring system creates angle strain, increasing reactivity at certain positions. Bromination at the 2-position is kinetically favored due to reduced steric hindrance compared to the 1-position.
  • Kinetic isotope effects (KIE) : Deuterium labeling at bridgehead carbons can reveal transition-state geometry and steric contributions .
  • Competing pathways : Use Eyring plots to compare activation energies for bromination at alternative sites .

Basic: What safety precautions are essential when handling 2-bromobicyclo[2.2.1]heptan-7-ol?

Answer:

  • Toxicity : Brominated compounds may exhibit mutagenic or carcinogenic properties. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation. Avoid contact with oxidizing agents .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.